molecular formula C6H16BLi B146174 Lithium triethyl(2H)hydroborate(1-) CAS No. 74540-86-6

Lithium triethyl(2H)hydroborate(1-)

Cat. No. B146174
M. Wt: 107 g/mol
InChI Key: WCJAYABJWDIZAJ-DRGWXPQLSA-N
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Patent
US07091232B2

Procedure details

2-(2-Bromo-cyclopent-2-enyl)-N,N-dimethyl-acetamide (Intermediate FOUR1) (1.93 g, 8.3 mmol) in THF (50 mL) was reacted with lithium triethylborohydride (19 mL, 1 M in THF) at 0° C. for 1 h. The mixture was treated with an aqueous work-up and the resultant alcohol was purified by column chromatography to give 0.92 g of 2-(2-bromo-cyclopent-2-enyl)-ethanol Intermediate FIVE1.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]([CH2:7][C:8](N(C)C)=[O:9])[CH2:4][CH2:5][CH:6]=1.C([BH-](CC)CC)C.[Li+]>C1COCC1>[Br:1][C:2]1[CH:3]([CH2:7][CH2:8][OH:9])[CH2:4][CH2:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.93 g
Type
reactant
Smiles
BrC=1C(CCC1)CC(=O)N(C)C
Name
Quantity
19 mL
Type
reactant
Smiles
C(C)[BH-](CC)CC.[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was treated with an aqueous work-up
CUSTOM
Type
CUSTOM
Details
the resultant alcohol was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(CCC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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